3-Cbz-amino-butylamine HCl
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Overview
Description
3-Cbz-amino-butylamine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of butylamine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-amino-butylamine hydrochloride typically involves the protection of the amino group of butylamine with a carbobenzyloxy group. This can be achieved through the reaction of butylamine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Protection of Butylamine: Butylamine reacts with benzyl chloroformate in the presence of sodium hydroxide to form 3-Cbz-amino-butylamine.
Formation of Hydrochloride Salt: The protected amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 3-Cbz-amino-butylamine hydrochloride.
Industrial Production Methods
Industrial production of 3-Cbz-amino-butylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Cbz-amino-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The amino group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas is a common method for deprotecting the Cbz group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Free butylamine after removal of the Cbz group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cbz-amino-butylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cbz-amino-butylamine hydrochloride primarily involves its role as a protected amine. The Cbz group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
N-Boc-butylamine: Another protected amine where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Fmoc-butylamine: The amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.
N-Alloc-butylamine: The amino group is protected by an allyloxycarbonyl (Alloc) group.
Uniqueness
3-Cbz-amino-butylamine hydrochloride is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group can be removed under mild conditions using catalytic hydrogenation, making it a preferred choice in peptide synthesis and other applications where selective deprotection is required.
Properties
Molecular Formula |
C12H19ClN2O2 |
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Molecular Weight |
258.74 g/mol |
IUPAC Name |
benzyl 4-hydrazinyl-2-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,7-9,13H2,1H3;1H |
InChI Key |
RCTWJOZHHLKUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNN)C(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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